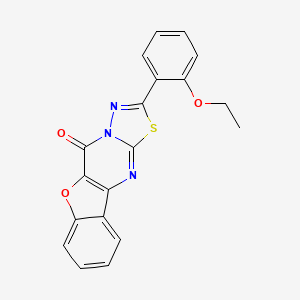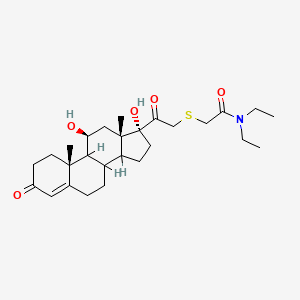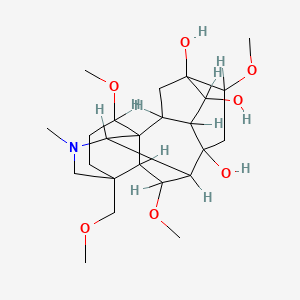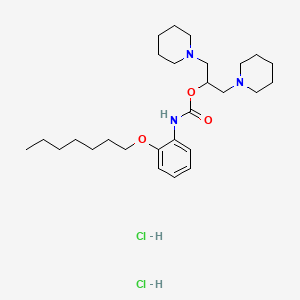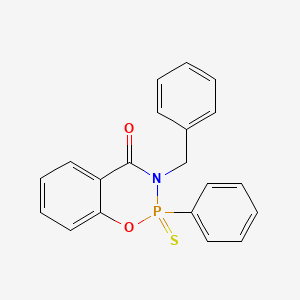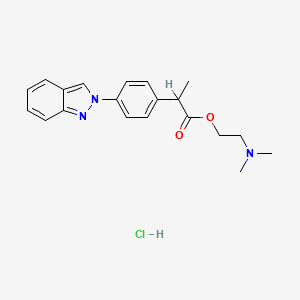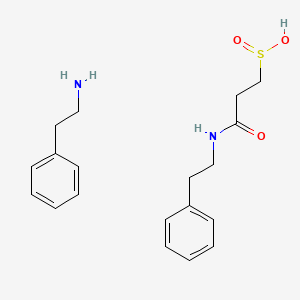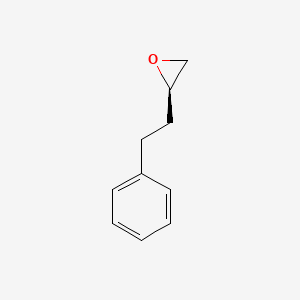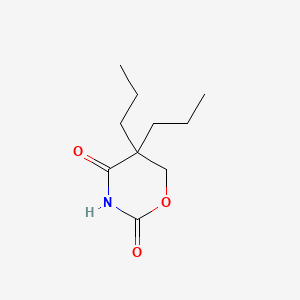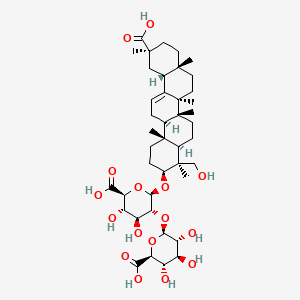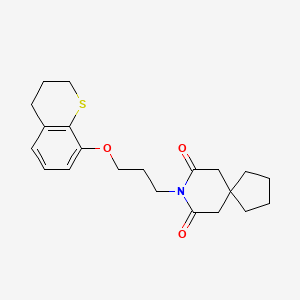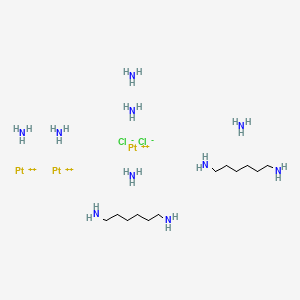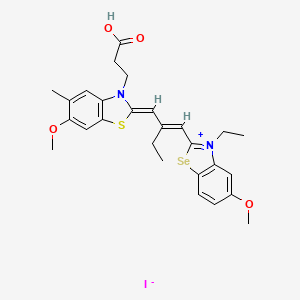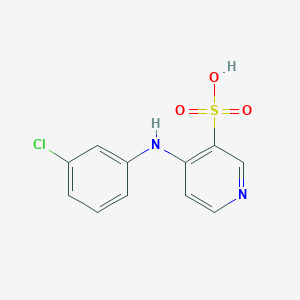
4-((3-Chlorophenyl)amino)-3-pyridinesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chlorophenyl)amino)-3-pyridinesulfonic acid is an organic compound that features a pyridine ring substituted with a sulfonic acid group and an amino group attached to a 3-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorophenyl)amino)-3-pyridinesulfonic acid typically involves the following steps:
Nitration: The starting material, 3-chloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 3-chloroaniline is then coupled with 3-pyridinesulfonic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorophenyl)amino)-3-pyridinesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
4-((3-Chlorophenyl)amino)-3-pyridinesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenyl)amino)-3-pyridinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-((3-Bromophenyl)amino)-3-pyridinesulfonic acid: Similar structure but with a bromine atom instead of chlorine.
4-((3-Methylphenyl)amino)-3-pyridinesulfonic acid: Similar structure but with a methyl group instead of chlorine.
4-((3-Fluorophenyl)amino)-3-pyridinesulfonic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-((3-Chlorophenyl)amino)-3-pyridinesulfonic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.
Properties
CAS No. |
33263-42-2 |
|---|---|
Molecular Formula |
C11H9ClN2O3S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
4-(3-chloroanilino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H9ClN2O3S/c12-8-2-1-3-9(6-8)14-10-4-5-13-7-11(10)18(15,16)17/h1-7H,(H,13,14)(H,15,16,17) |
InChI Key |
LVKDBRUAMQPDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=NC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


